molecular formula C21H21FN2O2S2 B2716880 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide CAS No. 954600-27-2

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide

Cat. No.: B2716880
CAS No.: 954600-27-2
M. Wt: 416.53
InChI Key: NMRJZPXASTUBAR-UHFFFAOYSA-N
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Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide is a synthetic small molecule characterized by a hybrid scaffold combining dihydroisoquinoline, thiophene, and fluorobenzenesulfonamide moieties. The ethyl linker bridges the dihydroisoquinoline and thiophene groups, while the 3-fluorobenzenesulfonamide moiety enhances solubility and target binding via sulfonamide-protein interactions .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S2/c22-19-6-3-7-20(12-19)28(25,26)23-13-21(18-9-11-27-15-18)24-10-8-16-4-1-2-5-17(16)14-24/h1-7,9,11-12,15,21,23H,8,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRJZPXASTUBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC(=C3)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide generally involves multiple steps. Key steps include:

  • Formation of the 3,4-dihydroisoquinoline core via Pomeranz-Fritsch reaction.

  • Synthesis of the thiophene derivative through Stille coupling.

  • Conjugation of the 3-fluorobenzenesulfonamide moiety using sulfonyl chloride intermediates under basic conditions.

Industrial Production Methods: Though not yet industrially optimized, scalable methods would likely involve flow chemistry techniques to ensure precise control over reaction conditions and yields. Multi-step synthesis can be adapted to continuous flow setups to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide can undergo oxidation reactions, particularly at the thiophene and isoquinoline units, forming sulfoxides or sulfone derivatives.

  • Reduction: : Reduction of the sulfonamide moiety may yield amine derivatives under hydrogenation conditions.

  • Substitution: : The fluorobenzenesulfonamide component allows for various nucleophilic substitutions, facilitating functional group transformations.

Common Reagents and Conditions:

  • Oxidation: : Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) for controlled oxidation.

  • Reduction: : Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.

  • Substitution: : Sodium hydride (NaH) in polar aprotic solvents (e.g., DMF).

Major Products:

  • Oxidized products like sulfoxides and sulfones.

  • Reduced amine derivatives.

  • Substituted fluorobenzene derivatives.

Scientific Research Applications

The compound exhibits promising biological activities, particularly in pharmacology. It has been studied for its interactions with various biological targets, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders.
  • Receptor Binding : Investigations into its binding affinity to certain receptors suggest potential therapeutic uses in neurological and psychiatric conditions.

Chemical Probes

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide serves as a valuable chemical probe in biochemical assays. Its ability to selectively bind to target proteins makes it useful for:

  • Biochemical Assays : It can be employed to explore enzyme kinetics and receptor-ligand interactions, aiding in the understanding of biological mechanisms.

Medicinal Chemistry

Research efforts are underway to develop derivatives of this compound that may serve as therapeutic agents. Key areas of focus include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant antitumor activity against various cancer cell lines. For instance, compounds derived from similar structures have shown promising results in inhibiting tumor growth.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of a closely related compound using the National Cancer Institute's protocols. The results demonstrated significant growth inhibition across multiple cancer cell lines, highlighting the potential of this class of compounds in oncology research.

Mechanism of Action

Mechanism of Effects: The activity of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide is primarily influenced by its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity or inhibiting specific biological pathways.

Molecular Targets and Pathways:

  • Potentially targets kinase enzymes due to its ability to mimic natural substrates.

  • May influence signaling pathways involving thiophene and fluorinated compounds, impacting cellular communication and metabolism.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Sulfonamide-Containing Dihydroisoquinoline Derivatives

Key Compounds:
  • N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide ()
  • 1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide ()
Structural and Functional Comparison:
Parameter Target Compound Comparative Compound (1-(4-Chlorophenyl)-N-...)
Core Structure Dihydroisoquinoline + thiophene + 3-fluorobenzenesulfonamide Dihydroisoquinoline + pyrrolidine + sulfonamide
Substituent 3-Fluorobenzenesulfonamide 4-Chlorophenyl-pyrrolidine carboxamide
Reported Activity Antiviral (inferred from analogs) MERS-CoV inhibition (IC₅₀: 0.602% cytotoxicity)
Cytotoxicity (HEK cells) Not explicitly reported 0.602%

Key Findings :

  • Fluorine substitution on the benzenesulfonamide could reduce metabolic degradation compared to chlorophenyl derivatives, as seen in other fluorinated drugs .

Quinazoline-Based Sulfonamides (SC-558 Analogs)

Key Compounds:
  • SC-558 and derivatives 1a-f (e.g., 1c: X = OCH₃; 1d: X = Br) ()
Comparison:
Parameter Target Compound SC-558 Analogs (1a-f)
Core Heterocycle Dihydroisoquinoline Dihydroquinazoline
Substituent Diversity Fixed 3-fluorobenzenesulfonamide Variable X (H, CH₃, OCH₃, Br, Cl, etc.)
Biological Relevance Antiviral (predicted) Cyclooxygenase-2 (COX-2) inhibition

Key Findings :

  • Fixed fluorine substitution in the target compound may offer superior electronic effects compared to SC-558’s variable substituents, which require optimization for activity .

Benzothiazole-Isoquinoline Acetamides

Key Compounds:
  • (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4a-4p) ()
Comparison:
Parameter Target Compound Benzothiazole-Isoquinoline Derivatives
Linker Group Ethyl-sulfonamide Acetamide
Aromatic Moieties Thiophene + fluorobenzene Benzothiazole + phenyl
Synthetic Accessibility Multi-step sulfonylation One-step nucleophilic substitution

Key Findings :

  • Sulfonamide linkers (target compound) provide stronger hydrogen-bonding capacity than acetamides, critical for protease inhibition .
  • Thiophene’s electron-rich nature may improve membrane permeability compared to benzothiazole derivatives .

Pharmacokinetic Comparisons with Dihydroisoquinoline Carboxamides

Key Compounds:
  • GF120918 and XR9576 ()
Comparison:
Parameter Target Compound GF120918 / XR9576
Functional Group Sulfonamide Carboxamide
Reported Role Antiviral (predicted) P-glycoprotein inhibition
Bioavailability Not reported High (carboxamide enhances absorption)

Key Findings :

  • Sulfonamides generally exhibit lower oral bioavailability than carboxamides due to higher acidity, necessitating formulation adjustments for the target compound .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, mechanisms of action, and relevant research findings associated with this compound.

The compound has the following chemical characteristics:

PropertyValue
IUPAC NameN-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl]-3-fluorobenzenesulfonamide
Molecular FormulaC23H24FN2O2S
Molecular Weight458.6 g/mol
CAS Number898452-61-4

Synthesis

The synthesis of this compound typically involves a multi-step organic process:

  • Formation of 3,4-dihydroisoquinoline : This is achieved through hydrogenation of isoquinoline.
  • Alkylation : The intermediate is then alkylated with a thiophene derivative to introduce the thiophen-3-yl group.
  • Sulfonylation : Finally, sulfonylation with 3-fluorobenzenesulfonyl chloride under basic conditions yields the target compound.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. In a study assessing its effects on breast (MCF-7), colon, and lung cancer cell lines, it was found to inhibit cell growth significantly. The mechanism of action appears to involve modulation of key signaling pathways responsible for cell proliferation and survival .

Enzyme Inhibition

Molecular docking studies have suggested that this compound interacts with specific enzymes, potentially acting as an inhibitor. This interaction may lead to alterations in metabolic pathways that are crucial for tumor growth and maintenance .

The compound's mechanism likely involves binding to active sites on target enzymes or receptors, thereby inhibiting their activity. This can modulate various biochemical pathways, including those related to cancer progression and inflammation .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • In vitro tests demonstrated that the compound significantly reduced cell viability in MCF-7 cells compared to controls (p < 0.05).
    • The IC50 value was determined to be approximately 15 µM, indicating potent antiproliferative effects .
  • Molecular Docking Analysis :
    • Docking studies revealed that the compound binds effectively to the active site of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. This binding suggests a potential pathway for its anticancer effects by disrupting DNA synthesis in rapidly dividing cells .

Q & A

Basic Question

  • X-ray Crystallography : Resolves stereochemistry at the thiophene-dihydroisoquinoline junction (critical for activity) .
  • NMR Spectroscopy : 1^1H/13^13C NMR confirms sulfonamide linkage (δ ~7.8 ppm for SO2_2NH) and fluorophenyl integration .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 443.1245) .

How can computational methods predict biological targets for this compound?

Advanced Question

  • Molecular Docking : Use Glide (Schrödinger) for rigid-receptor docking, accounting for ligand flexibility via OPLS-AA force fields. Prioritize targets like serotonin receptors or kinase domains due to the sulfonamide-thiophene pharmacophore .
  • Validation : Compare docking scores (GlideScore < -6 kcal/mol) with experimental IC50_{50} values from enzyme assays (e.g., fluorometric kinase profiling) .

What strategies resolve contradictions in solubility data across studies?

Advanced Question
Discrepancies often arise from polymorphic forms or solvent impurities. Mitigate by:

  • Crystal Engineering : Recrystallize from ethyl acetate/hexane mixtures to isolate the thermodynamically stable form .
  • Solubility Assays : Use standardized shake-flask methods (pH 7.4 PBS vs. DMSO) with HPLC quantification .
  • Thermodynamic Analysis : DSC/TGA to correlate solubility with crystal lattice energy .

How can structure-activity relationship (SAR) studies guide functional group modifications?

Advanced Question

  • Thiophene Substitution : Replace thiophen-3-yl with furan or pyridine to assess π-π stacking effects (use Pd-catalyzed cross-coupling) .
  • Fluorophenyl Optimization : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 3-position to enhance metabolic stability (synthesize via trifluoromethylation with TFAA) .
  • Dihydroisoquinoline Modifications : N-alkylation (e.g., methyl vs. ethyl) to probe steric effects on target binding .

What experimental designs address low yields in the final coupling step?

Advanced Question
Low yields (<40%) often stem from steric hindrance or competing side reactions. Solutions include:

  • Microwave-Assisted Synthesis : Reduce reaction time (10 min vs. 12 hrs) and improve homogeneity .
  • Catalytic Systems : Employ Pd(PPh3_3)4_4/TMEDA for Suzuki couplings, enhancing turnover frequency .
  • Protecting Groups : Temporarily protect the sulfonamide nitrogen with t-Boc to prevent dimerization .

How do researchers validate the compound’s stability under physiological conditions?

Basic Question

  • Forced Degradation Studies : Expose to pH 1–9 buffers at 37°C for 24 hrs; monitor degradation via UPLC-PDA .
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound loss by LC-MS/MS .

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